molecular formula C20H13BrN2O5 B8685742 1,5-Diamino-2-bromo-4,8-dihydroxy-6-phenoxyanthracene-9,10-dione CAS No. 88604-11-9

1,5-Diamino-2-bromo-4,8-dihydroxy-6-phenoxyanthracene-9,10-dione

Cat. No. B8685742
CAS RN: 88604-11-9
M. Wt: 441.2 g/mol
InChI Key: RJPLHXVMOHBAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04689171

Procedure details

When the process according to Example 190a is carried out and, instead of the anthraquinone component mentioned there, 11.7 g of 1,5-diamino-4,8-dihydroxy-2,6-dibromoanthraquinone, compare Example 348a, are used, then 3.8 g, corresponding to 31% of theory, of 1,5-diamino-4,8-dihydroxy-2-phenoxy-6-bromoanthraquinone are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=CC=CC=3)[C:6](=O)[C:5]=2C=CC=1.[NH2:17][C:18]1[C:31]2[C:30](=[O:32])[C:29]3[C:24](=[C:25]([NH2:35])[C:26]([Br:34])=[CH:27][C:28]=3[OH:33])[C:23](=[O:36])[C:22]=2[C:21]([OH:37])=[CH:20][C:19]=1Br>>[NH2:17][C:18]1[C:31]2[C:30](=[O:32])[C:29]3[C:24](=[C:25]([NH2:35])[C:26]([Br:34])=[CH:27][C:28]=3[OH:33])[C:23](=[O:36])[C:22]=2[C:21]([OH:37])=[CH:20][C:19]=1[O:15][C:13]1[CH:14]=[CH:5][CH:6]=[CH:7][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
NC1=C(C=C(C=2C(C3=C(C(=CC(=C3C(C12)=O)O)Br)N)=O)O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=2C(C3=C(C(=CC(=C3C(C12)=O)O)Br)N)=O)O)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.